molecular formula C18H22O5 B14946851 Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate

Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate

Cat. No.: B14946851
M. Wt: 318.4 g/mol
InChI Key: SKURYGPOQFMDFY-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate typically involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from 1-aryl-2-bromo-2-phenylethanones . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may form hydrogen bonds with active centers of cell constituents through its functional groups, thereby interfering with normal cell processes . This interaction can lead to the modulation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)oxolane-3-carboxylate

InChI

InChI=1S/C18H22O5/c1-5-22-16(20)13-14(18(3,4)23-17(13)21)11(2)15(19)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3

InChI Key

SKURYGPOQFMDFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(OC1=O)(C)C)C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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